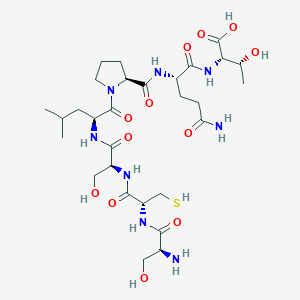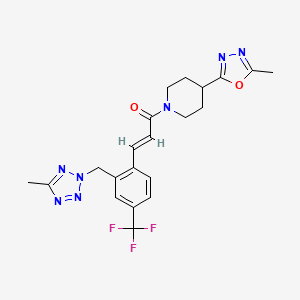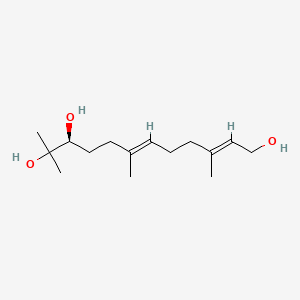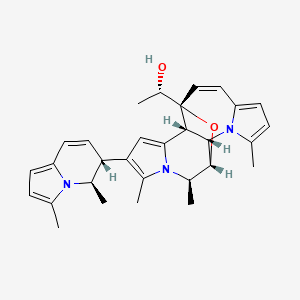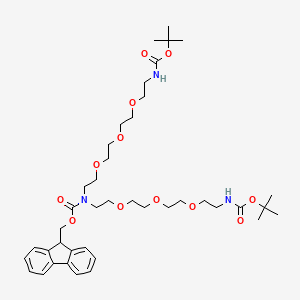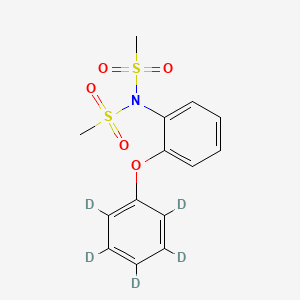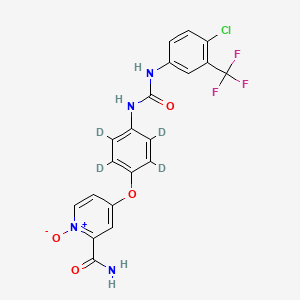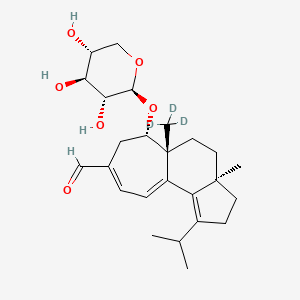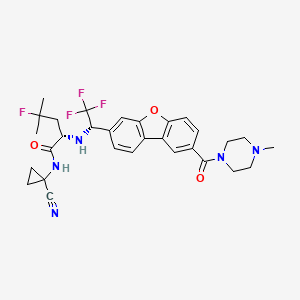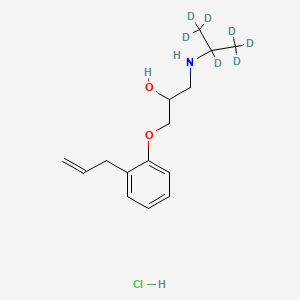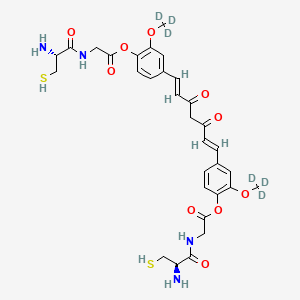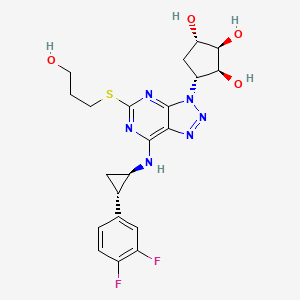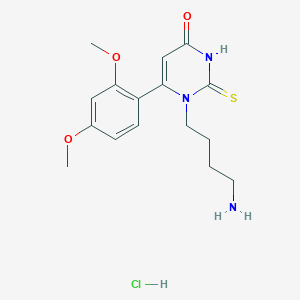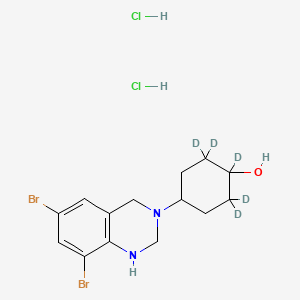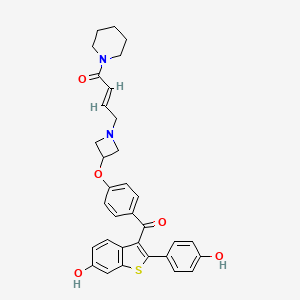
ER|A antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ER|A antagonist 1: is a compound that functions as an estrogen receptor antagonist. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including reproductive function and cell growth. Antagonists of estrogen receptors are used in the treatment of diseases such as breast cancer, where they inhibit the proliferative effects of estrogen on cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of ER|A antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent production of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
化学反応の分析
Types of Reactions: : ER|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: : The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace specific functional groups with others, enhancing the compound’s activity and stability .
科学的研究の応用
Chemistry: : In chemistry, ER|A antagonist 1 is used as a tool to study the structure and function of estrogen receptors. It helps researchers understand how these receptors interact with various ligands and how their activity can be modulated .
Biology: : In biology, the compound is used to investigate the role of estrogen receptors in cellular processes such as gene expression, cell proliferation, and apoptosis. It is also used in studies related to hormone signaling and endocrine disruption .
Medicine: : In medicine, this compound is primarily used in the treatment of estrogen receptor-positive breast cancer. By blocking the activity of estrogen receptors, it inhibits the growth of cancer cells and reduces the risk of disease progression .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting estrogen receptors. It serves as a lead compound for designing more potent and selective antagonists with improved therapeutic profiles .
作用機序
ER|A antagonist 1 exerts its effects by binding to estrogen receptors and preventing the activation of these receptors by estrogen. This binding blocks the transcriptional activity of the receptors, inhibiting the expression of genes involved in cell growth and proliferation. The compound also promotes the degradation of estrogen receptors, further reducing their activity .
類似化合物との比較
Similar Compounds: : Similar compounds include tamoxifen, fulvestrant, and elacestrant. These compounds also function as estrogen receptor antagonists but differ in their chemical structures, pharmacokinetic properties, and clinical applications .
Uniqueness: : ER|A antagonist 1 is unique in its ability to completely block estrogen-induced transcriptional activity without exhibiting agonist activity. This makes it a valuable therapeutic agent for patients with estrogen receptor-positive breast cancer, especially those with resistance mutations .
特性
分子式 |
C33H32N2O5S |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
(E)-4-[3-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]azetidin-1-yl]-1-piperidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C33H32N2O5S/c36-24-10-6-23(7-11-24)33-31(28-15-12-25(37)19-29(28)41-33)32(39)22-8-13-26(14-9-22)40-27-20-34(21-27)16-4-5-30(38)35-17-2-1-3-18-35/h4-15,19,27,36-37H,1-3,16-18,20-21H2/b5-4+ |
InChIキー |
AOYIJENZQOCDLV-SNAWJCMRSA-N |
異性体SMILES |
C1CCN(CC1)C(=O)/C=C/CN2CC(C2)OC3=CC=C(C=C3)C(=O)C4=C(SC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O |
正規SMILES |
C1CCN(CC1)C(=O)C=CCN2CC(C2)OC3=CC=C(C=C3)C(=O)C4=C(SC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


